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Compound of Interest

Compound Name:
2,4-Dihydroxy-6-

methoxybenzaldehyde

Cat. No.: B11814494

Get Quote

Executive Summary
2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4) is a critical pharmacophore and

intermediate in the synthesis of flavonoids, coumarins, and complex polyphenols found in

medicinal plants like Morus macroura and Marshallia tenuifolia. Its structural uniqueness lies in

the "phloroglucinol pattern" of substitution, where the interplay between the aldehyde carbonyl

and the ortho-hydroxyl group creates strong intramolecular hydrogen bonding.

This guide provides a comprehensive solubility profile, characterizing the compound's behavior

in organic solvents. It integrates qualitative empirical data with thermodynamic modeling

principles to assist researchers in process design, extraction, and purification.

Physicochemical Characterization
Understanding the solubility of 2,4-dihydroxy-6-methoxybenzaldehyde requires analyzing its

molecular interactions.
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Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position forms a stable

hydrogen bond with the carbonyl oxygen of the aldehyde (C1). This "locks" the conformation,

reducing the polarity of the aldehyde group and increasing solubility in non-polar aprotic

solvents compared to isomers without this feature.

Acidity (pKa): The phenolic hydroxyls are weakly acidic.[1] The C4-OH is more accessible for

deprotonation (pKa ≈ 7.8–8.3), while the C2-OH is stabilized by the aldehyde.

Lipophilicity: The C6-methoxy group adds lipophilic character, enhancing solubility in

chlorinated solvents (e.g., chloroform) compared to its parent compound, 2,4,6-

trihydroxybenzaldehyde.

Property Value / Characteristic

CAS Number 3519-76-4

Molecular Formula C₈H₈O₄

Molecular Weight 168.15 g/mol

Physical State Solid (Needles from ethanol/water)

Predicted pKa ~7.8 (Phenolic OH)

Solubility Profile in Organic Solvents[3]
The following classification is derived from synthesis workups, extraction protocols, and

structural analogs (e.g., 2,4-dihydroxybenzaldehyde).
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Solvent Class Solvent Solubility Rating Mechanistic Insight

Polar Aprotic DMSO High

Disrupts

intermolecular H-

bonds; ideal for stock

solutions.

Polar Protic Methanol High

Strong solute-solvent

H-bonding; primary

solvent for extraction.

Polar Protic Ethanol (90%) High

High solubility at

reflux; moderate at

RT. Common

recrystallization

solvent.

Esters Ethyl Acetate Moderate-High

Effective for liquid-

liquid extraction from

acidified aqueous

phases.

Chlorinated Chloroform Moderate

Soluble due to the

lipophilic 6-methoxy

group and

intramolecular H-

bond.

Ethers Diethyl Ether Moderate
Soluble; often used for

washing or extraction.

Hydrocarbons Hexane Low/Insoluble

Lacks polarity to

interact with phenolic

OH groups. Used as

an anti-solvent.

Aqueous Water (pH 7) Low

Hydrophobic aromatic

ring dominates at

neutral pH.
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Aqueous Water (pH > 10) High

Forms water-soluble

phenolate salts

(deprotonation).

pH-Dependent Solubility Logic
The solubility of 2,4-dihydroxy-6-methoxybenzaldehyde is strictly pH-dependent. In synthetic

protocols, the compound is often dissolved in dilute NaOH (forming a deep yellow/orange

phenolate solution) and precipitated by acidification with HCl.

Figure 1: pH-Dependent Solubility Switch Mechanism
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Experimental Protocol: Determination of Solubility
For researchers needing precise quantitative mole fraction data (e.g., for process scaling), the

Isothermal Saturation Method is the gold standard.

Protocol: Shake-Flask Method
Preparation: Add excess solid 2,4-dihydroxy-6-methoxybenzaldehyde to 10 mL of the

target solvent in a jacketed glass vessel.

Equilibration: Stir magnetically at the desired temperature (e.g., 298.15 K) for 24 hours.

Ensure solid phase remains present (supersaturation).

Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same

temperature.

Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm

PTFE filter (to prevent solid particle intake).
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Dilution: Immediately dilute the aliquot with mobile phase (methanol/water) to prevent

precipitation upon cooling.

Quantification: Analyze via HPLC-UV (Detection at λ ≈ 280–290 nm).

Thermodynamic Modeling (The Modified Apelblat
Equation)
Once experimental data (

) is obtained across temperatures (

), fit the data to the Modified Apelblat Equation to determine the enthalpy and entropy of
dissolution. This model is standard for substituted benzaldehydes.

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical model parameters representing non-ideality and enthalpy contributions.

Application: Purification Strategy
The solubility differential between Ethyl Acetate (high solubility) and Petroleum Ether/Hexane

(low solubility) is exploited for purification.

Workflow: Recrystallization
Dissolution: Dissolve crude 2,4-dihydroxy-6-methoxybenzaldehyde in the minimum

volume of hot Ethyl Acetate (or Ethanol).

Filtration: Hot filter to remove insoluble impurities.

Anti-Solvent Addition: Slowly add warm Petroleum Ether until slight turbidity persists.

Cooling: Allow to cool slowly to room temperature, then to 4°C. The compound crystallizes as

needles.
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Figure 2: Recrystallization Strategy using Solubility Differentials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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